molecular formula C28H27NO4S B284960 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide

Cat. No.: B284960
M. Wt: 473.6 g/mol
InChI Key: JWXGUYBIPXSYSY-UHFFFAOYSA-N
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Description

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzofuran core, which is a fused polycyclic aromatic structure, and is functionalized with sulfonyl and benzamide groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Functionalization: The dibenzofuran core is then functionalized with sulfonyl and benzamide groups through nucleophilic substitution and coupling reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl

Properties

Molecular Formula

C28H27NO4S

Molecular Weight

473.6 g/mol

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide

InChI

InChI=1S/C28H27NO4S/c1-18-15-20(3)27(16-19(18)2)34(31,32)29(28(30)21-9-5-4-6-10-21)22-13-14-26-24(17-22)23-11-7-8-12-25(23)33-26/h4-6,9-10,13-17H,7-8,11-12H2,1-3H3

InChI Key

JWXGUYBIPXSYSY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C

Origin of Product

United States

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